molecular formula C16H30O4 B102525 Dibutyl suberate CAS No. 16090-77-0

Dibutyl suberate

Cat. No.: B102525
CAS No.: 16090-77-0
M. Wt: 286.41 g/mol
InChI Key: LBXQUCHUHCBNTC-UHFFFAOYSA-N
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Description

Dibutyl suberate, also known as octanedioic acid dibutyl ester, is an organic compound with the molecular formula C16H30O4. It is a diester derived from suberic acid and butanol. This compound is commonly used as a plasticizer and in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl suberate is typically synthesized through the esterification reaction between suberic acid and butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:

HOOC-(CH2)6-COOH+2C4H9OHC4H9OOC-(CH2)6-COOC4H9+2H2O\text{HOOC-(CH}_2\text{)}_6\text{-COOH} + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OOC-(CH}_2\text{)}_6\text{-COOC}_4\text{H}_9 + 2 \text{H}_2\text{O} HOOC-(CH2​)6​-COOH+2C4​H9​OH→C4​H9​OOC-(CH2​)6​-COOC4​H9​+2H2​O

The reaction is typically carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to ensure high yields. The reaction mixture is then purified through distillation to obtain this compound with high purity.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield suberic acid and butanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation and Reduction: While this compound itself is relatively stable, the suberic acid moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Hydrolysis: Suberic acid and butanol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidized products of suberic acid.

Scientific Research Applications

Dibutyl suberate has several applications in scientific research and industry:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of plastics.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of dibutyl suberate in its applications is through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing flexibility and reducing brittleness. In biological systems, its ester bonds can be hydrolyzed by esterases, releasing suberic acid and butanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Dibutyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure.

    Dioctyl suberate: A similar ester with longer alkyl chains, providing different physical properties.

    Diethyl suberate: A shorter-chain ester with different solubility and plasticizing properties.

Uniqueness: Dibutyl suberate is unique in its balance of hydrophobicity and flexibility, making it suitable for a wide range of applications. Its relatively low molecular weight compared to longer-chain esters allows for easier processing and incorporation into various materials.

Properties

IUPAC Name

dibutyl octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-3-5-13-19-15(17)11-9-7-8-10-12-16(18)20-14-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXQUCHUHCBNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167039
Record name Dibutyl suberate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16090-77-0
Record name Dibutyl suberate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16090-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl suberate
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Record name Dibutyl suberate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl suberate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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